Product packaging for Alangicine(Cat. No.:CAS No. 16531-04-7)

Alangicine

Cat. No.: B1197599
CAS No.: 16531-04-7
M. Wt: 480.6 g/mol
InChI Key: RVJBPTBCDSPZDC-CEXJFXJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alangicine is a natural alkaloid compound with the molecular formula C28H36N2O5 and an average molecular mass of 480.605 g/mol . It is characterized by a complex structure featuring three defined stereocenters, specifically in the (2R,3R,11bS) configuration . This alkaloid is found in plant species of the Alangium genus, such as Alangium lamarckii . The intricate pentacyclic structure of this compound places it within a class of molecules that are of significant interest in natural product chemistry and pharmacological research . While the specific biological mechanism of action of this compound is an area of ongoing investigation, the broader Alangium genus, from which it is derived, has a history of use in traditional medicine systems . Plants like Alangium salviifolium have been used for treating a wide range of disorders, which provides a traditional context for the biological potential of compounds isolated from these species . As a reference standard, our this compound is presented for research purposes. It is ideal for studies focused on natural product isolation, structural elucidation, synthetic chemistry, and the preliminary investigation of its biochemical interactions. Researchers can utilize this compound to explore its potential effects and mechanisms at a cellular level. This product is intended for laboratory research use only and is not manufactured or tested for human consumption. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N2O5 B1197599 Alangicine CAS No. 16531-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16531-04-7

Molecular Formula

C28H36N2O5

Molecular Weight

480.6 g/mol

IUPAC Name

(2R,3R,11bS)-3-ethyl-2-[(6-hydroxy-7-methoxy-3,4-dihydroisoquinolin-1-yl)methyl]-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol

InChI

InChI=1S/C28H36N2O5/c1-5-16-15-30-9-7-19-21(14-26(34-3)28(35-4)27(19)32)23(30)11-18(16)10-22-20-13-25(33-2)24(31)12-17(20)6-8-29-22/h12-14,16,18,23,31-32H,5-11,15H2,1-4H3/t16-,18-,23-/m0/s1

InChI Key

RVJBPTBCDSPZDC-CEXJFXJFSA-N

SMILES

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC)O

Isomeric SMILES

CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC)O

Canonical SMILES

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC)O

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Alangicine

Extraction and Chromatographic Separation Techniques from Alangium Plant Materials

The journey to obtaining pure Alangicine begins with its extraction from various parts of Alangium plants, such as the root bark, leaves, and seeds. basicmedicalkey.comscholarsresearchlibrary.com The process typically involves the use of successive solvent extraction protocols with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and methanol (B129727). jopcr.combiotech-asia.org This initial extraction yields a crude mixture containing a diverse array of phytochemicals. researchgate.net

To isolate this compound from this complex mixture, researchers employ various chromatographic techniques. Column chromatography is a fundamental step, often utilizing silica (B1680970) gel as the stationary phase and a gradient of solvents like petroleum ether, ethyl acetate, and methanol to separate the components. jopcr.comresearchgate.net Further purification is often achieved through more advanced methods like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), which provide higher resolution and purity. nih.gov Thin-layer chromatography (TLC) is also routinely used to monitor the separation process and determine the retention factor (Rf) values of the isolated compounds. jopcr.combiochemjournal.com

Advanced Spectroscopic and Diffraction Approaches for Structural Assignment and Stereochemistry Determination

Once isolated, the precise structure and three-dimensional arrangement of this compound are determined using a combination of advanced spectroscopic and diffraction techniques.

Spectroscopic methods are crucial in piecing together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. jopcr.comnih.gov Two-dimensional NMR experiments, such as H-H COSY, HMQC, and HMBC, are instrumental in establishing the connectivity between different parts of the molecule. nih.gov For instance, the ¹³C NMR data for the tetrahydroisoquinoline moiety of a related compound was found to be in good agreement with that of this compound. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, providing a molecular formula to work with. jopcr.com Infrared (IR) spectroscopy helps to identify the presence of specific functional groups within the molecule. nih.gov

The absolute stereochemistry of this compound, a critical aspect of its chemical identity, has been unequivocally established through a combination of synthetic correlation and chiroptical methods. The chemical correlation of this compound with cinchonine, a well-characterized natural product, was a key step in this process. clockss.org Furthermore, the circular dichroism (CD) spectrum of a derivative of this compound was compared to that of psychotrine, another related alkaloid with a known absolute configuration, which supported the stereochemical assignment. clockss.org In some cases, X-ray crystallography has been used to provide a definitive three-dimensional structure of related alkaloids, which can aid in the structural elucidation of this compound. chemistry-chemists.com

Characterization of this compound and Co-occurring Alangium Alkaloids

This compound is part of a larger family of structurally related isoquinoline (B145761) alkaloids found in Alangium species. vulcanchem.com These co-occurring alkaloids often share a common biosynthetic pathway and exhibit similar structural features. Among the frequently isolated companion alkaloids are ankorine, tubulosine (B1194177), cephaeline, and psychotrine. basicmedicalkey.comscholarsresearchlibrary.comrjptonline.org

The characterization of these alkaloids involves a comprehensive analysis of their physicochemical and spectroscopic properties. This data is essential for their unambiguous identification and for understanding their structural relationships.

Table 1: Physicochemical and Spectroscopic Data for this compound and Co-occurring Alkaloids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Plant SourceKey Spectroscopic FeaturesReferences
This compound C₂₈H₃₆N₂O₅480.6Not specifiedAlangium salviifolium, Alangium lamarckii¹³C NMR data confirms the endocyclic double bond structure in the dihydroisoquinoline moiety. vulcanchem.comjst.go.jp
Ankorine C₁₉H₂₉NO₄335.4174Alangium speciesAbsolute stereochemistry corresponds to that of psychotrine. basicmedicalkey.comclockss.org
Tubulosine C₂₉H₃₇N₃O₃475.6257Alangium longiflorum, Alangium speciesShares structural similarities with other isoquinoline alkaloids. basicmedicalkey.comvulcanchem.com
Cephaeline C₂₈H₃₈N₂O₄466.6102Alangium speciesCo-isolated with this compound and other related alkaloids. basicmedicalkey.com
Psychotrine C₂₈H₃₆N₂O₄464.6121Alangium speciesIts CD spectrum was used as a reference for determining the stereochemistry of this compound derivatives. basicmedicalkey.comclockss.org

Chemical Synthesis Strategies of Alangicine

Development of Racemic Total Synthesis Methodologies

The initial breakthroughs in the synthesis of Alangicine involved the preparation of a racemic mixture, meaning both enantiomers of the molecule were produced in equal amounts. The first total synthesis of (±)-Alangicine was a significant achievement that paved the way for future stereoselective approaches. researchgate.netjst.go.jp This synthesis confirmed the proposed structure of the alkaloid. colab.ws

Retrosynthetic analysis, the process of breaking down a complex target molecule into simpler, commercially available starting materials, is fundamental to planning a synthetic route. princeton.eduox.ac.uk For this compound, a key strategic disconnection involves the benzo[a]quinolizidine core.

The first racemic total synthesis of this compound commenced from the (±)-tricyclic ester (compound 6 in the original literature). researchgate.netjst.go.jp The core strategy involved a series of transformations centered around key intermediates. The synthesis proceeded through the following key steps:

Alkaline Hydrolysis: The synthesis began with the alkaline hydrolysis of the starting (±)-tricyclic ester. researchgate.netjst.go.jp

Formation of Intermediates: The reaction then progressed through a sequence of crucial intermediates, designated as (±)-7, (±)-10, and (±)-9 in the scientific literature, to ultimately yield (±)-Alangicine. researchgate.netjst.go.jpresearchgate.net

Lactim Ether Route: An alternative approach for a related alkaloid, 9-demethyltubulosine, utilized a "lactim ether route," which also proceeded through a series of racemic intermediates, highlighting a common strategy for this class of compounds. researchgate.net

The general approach in these early syntheses was to construct the core heterocyclic framework and then perform necessary functional group manipulations to arrive at the final natural product. ox.ac.uk

Strategic Disconnections and Key Reaction Steps

Enantioselective Total Synthesis of this compound

Following the successful racemic synthesis, the next major challenge was to develop an enantioselective synthesis, which would produce only the naturally occurring, biologically active enantiomer of this compound. This is crucial as different enantiomers of a molecule can have vastly different biological activities.

The enantioselective synthesis of (+)-Alangicine was achieved by employing a chiral pool strategy. researchgate.netjst.go.jp This approach utilizes a readily available, inexpensive chiral molecule as a starting material, incorporating its inherent stereochemistry into the final product. rsc.org

Key Chiral Starting Material: The synthesis of (+)-Alangicine began with (+)-cincholoipon ethyl ester (compound 8 ), which is derived from the Cinchona alkaloid, cinchonine. researchgate.netjst.go.jpclockss.org This established the crucial stereocenter that would be carried through the synthesis.

Synthesis from Chiral Precursor: A parallel synthetic route to the racemic version was developed, starting from the (-)-tricyclic ester (chiral compound 6 ), which was itself derived from (+)-cincholoipon ethyl ester. This pathway ultimately produced the chiral target molecule, (+)-Alangicine. researchgate.netjst.go.jp The absolute stereochemistry of this compound was definitively confirmed through its synthesis from ethyl cincholoiponate via the lactam acid intermediate (133). chemistry-chemists.com

Asymmetric catalysis, which uses chiral catalysts to induce stereoselectivity, is another powerful tool in modern organic synthesis. frontiersin.org While the primary strategy for this compound relied on a chiral pool starting material, the principles of asymmetric catalysis are central to the synthesis of many complex alkaloids. researchgate.netthieme-connect.de

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of total synthesis. The enantioselective synthesis of this compound served to unequivocally establish its structure and absolute stereochemistry. researchgate.netclockss.org

Correlation to a Known Standard: The absolute stereochemistry of this compound was firmly established by chemically correlating it with cinchonine, a natural product with a known absolute configuration. clockss.org

Key Stereochemical Transformations: The synthesis involved several key steps where stereochemistry was maintained or set. For instance, the hydrolysis of the chiral lactam ester (-)-VIII yielded the cis acid (-)-IX, which was then isomerized thermally to the desired trans acid (+)-X with high yield (73%). clockss.org This isomerization was a crucial step for setting the correct relative stereochemistry.

Spectroscopic and Analytical Confirmation: The final synthetic product, (+)-Alangicine, was compared to the natural alkaloid using various analytical techniques, including melting point, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and thin-layer chromatography (TLC), confirming their identity. clockss.org The absolute configuration of related alkaloids has also been determined by comparing experimental electronic circular dichroism (ECD) data with synthesized compounds. nih.gov

Chiral Pool Approaches and Asymmetric Catalysis in this compound Synthesis

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Scalability

Comparing different synthetic routes provides valuable insights into their respective strengths and weaknesses. The primary routes to this compound are the racemic and the enantioselective syntheses.

FeatureRacemic Total SynthesisEnantioselective Total Synthesis
Starting Material Achiral or racemic precursors (e.g., (±)-tricyclic ester 6) researchgate.netjst.go.jpChiral precursor from a natural source (e.g., (+)-cincholoipon ethyl ester from Cinchonine) researchgate.netclockss.org
Stereoselectivity Produces a 1:1 mixture of enantiomers (racemate). jst.go.jpProduces a single enantiomer, the natural form (+)-Alangicine. jst.go.jpclockss.org
Key Advantage Proof of concept; confirmation of the molecular structure.Provides the biologically active enantiomer; establishes absolute configuration. researchgate.net
Scalability Generally less scalable for producing a specific enantiomer due to the need for subsequent resolution steps.Potentially more scalable for the desired enantiomer as chirality is introduced early from an abundant natural product. rsc.org

The enantioselective synthesis, while likely more complex in its initial stages due to the handling of chiral materials, is ultimately more efficient for producing the specific, biologically relevant isomer of this compound. It avoids the 50% loss of material inherent in separating enantiomers from a racemic mixture and ensures the final product has the correct absolute stereochemistry required for its biological function. scribd.com

Chemical Modification and Structure Activity Relationship Sar Studies of Alangicine Derivatives

Synthesis of Alangicine Analogs and Congeners

The generation of this compound derivatives has been approached through both total synthesis of the core structure and the isolation and subsequent modification of naturally occurring analogs.

The primary driver for designing and studying this compound derivatives is the pursuit of potent and selective anticancer agents. researchgate.netnih.gov The genus Alangium has yielded over 100 different alkaloids, with at least 37 demonstrating anticancer properties, highlighting this scaffold's potential. researchgate.netresearchgate.net The design rationale is therefore guided by exploring this natural diversity to understand how structural variations impact biological activity.

Key rationales include:

Exploring Natural Diversity: Researchers leverage the vast array of structurally related alkaloids co-existing in Alangium species. By isolating and evaluating compounds like tubulosine (B1194177), ankorine, cephaeline, and alangiside (B1203496), they can directly assess how nature's modifications—such as methylation, hydroxylation, and stereochemical inversions—affect their biological profiles. researchgate.netimpactfactor.org

Improving Potency and Elucidating Mechanism: Modifications aim to enhance a desired biological effect, such as cytotoxicity against cancer cells or inhibition of specific molecular targets like Hypoxia-Inducible Factor-1 (HIF-1). researchgate.netnih.gov By comparing the activities of closely related analogs, the structural elements crucial for the mechanism of action can be identified.

Investigating Stereochemical Importance: The complex, multi-chiral structure of this compound and its congeners makes stereochemistry a critical aspect of their activity. A key design consideration is the synthesis or isolation of diastereomers to determine the optimal spatial arrangement of functional groups for target interaction. researchgate.net

The preparation of this compound derivatives relies on a combination of total synthesis, semi-synthesis, and isolation techniques.

Total Synthesis: The total synthesis of (±)-alangicine was a significant achievement that confirmed its structure and opened pathways for creating analogs not found in nature. acs.orgcolab.ws Synthetic strategies for related ipecac alkaloids, which share the benzo[a]quinolizidine core, often involve multi-step sequences to construct the heterocyclic framework and install the correct stereocenters.

Semi-synthesis and Derivatization: A more common approach involves the chemical modification of alkaloids isolated in larger quantities from plant material. For instance, the semi-synthesis of javaniside (B1248814), a related alkaloid, was successfully achieved from secologanin (B1681713), establishing its absolute stereochemistry. nih.gov This demonstrates how complex natural products can be built from known precursors.

Bio-guided Fractionation and Isolation: The majority of known derivatives are not synthesized but are discovered through bioassay-guided fractionation of extracts from Alangium species. researchgate.netnih.gov This process involves separating the complex mixture of phytochemicals from the plant extract using chromatographic techniques and testing the resulting fractions for a specific biological activity. Active fractions are further purified to isolate the individual compounds responsible for the effect. researchgate.net For example, a combination of Sephadex LH-20 and chiral HPLC has been used to separate closely related alkaloids like tubulosine and its isomers. researchgate.net

Design Rationale for Structural Modifications

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR investigations are fundamental to understanding how the chemical structure of this compound-related alkaloids correlates with their preclinical biological effects. These studies have begun to map the key features responsible for their anticancer and other activities.

Studies on a variety of Alangium alkaloids have revealed critical links between specific structural features and their potency against cancer-related targets.

A key SAR study on alkaloids from Alangium cf. longiflorum evaluated their ability to inhibit HIF-1, a crucial regulator in cancer cell survival. The results clearly demonstrated the importance of stereochemistry and specific functional groups. researchgate.net Tubulosine showed potent inhibition of HIF-1 transcriptional activity, whereas its diastereomer, isotubulosine, was completely inactive. This indicates that the specific three-dimensional arrangement of the molecule is essential for its interaction with its biological target. researchgate.net Furthermore, the removal of a methyl group from the indole (B1671886) nitrogen (as in 9-desmethyltubulosine) resulted in a six-fold decrease in potency compared to tubulosine, highlighting the contribution of this functional group to the compound's activity. researchgate.net

Other alkaloids from this family have shown potent cytotoxicity against various human cancer cell lines. Demethylcephaeline exhibited strong activity against A549 lung and MCF-7 breast cancer cells. nih.gov Tubulosine also displayed remarkable cytotoxicity against U251 glioma cells, consistent with its HIF-1 inhibitory action. researchgate.netnih.gov Another derivative, 8-hydroxytubulosine, has been noted for its broad-spectrum inhibition across multiple cancer cell lines. nih.gov

A different mechanism of action was identified for alangiside and the novel alkaloid javaniside, which were found to induce DNA strand breakage, but only in the presence of Cu(II) ions, identifying them as a distinct class of Cu²⁺-dependent DNA cleavage agents. nih.gov

Table 1: Structure-Activity Relationship of Tubulosine Analogs on HIF-1 Inhibition

CompoundStructural Modification from TubulosineHIF-1 Transcriptional InhibitionCitation
Tubulosine - (Parent Compound)Potent Inhibitor researchgate.net
9-Desmethyltubulosine Demethylation at indole nitrogen6-fold less potent than Tubulosine researchgate.net
Isotubulosine Diastereomer of TubulosineInactive researchgate.net

From the available SAR data, a preliminary pharmacophore model for the anticancer activity of the this compound family can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

Key binding elements and pharmacophoric features include:

The Benzo[a]quinolizidine Core: This rigid heterocyclic system serves as the central scaffold, correctly orienting the other functional groups for interaction with biological targets.

The N-Methylated Indole Moiety: The superior activity of tubulosine over 9-desmethyltubulosine suggests that the N-methyl group on the tryptamine-derived portion of the molecule is a key interaction point or helps to maintain an active conformation. researchgate.net

Potential for Metal Chelation: The Cu(II)-dependent DNA cleavage activity of alangiside and javaniside suggests that their structures contain a specific arrangement of heteroatoms capable of binding to copper ions, which is a key element for their particular mechanism of action. nih.gov

Molecular Targets: The primary molecular targets identified for this class of compounds are related to anticancer activity. Inhibition of HIF-1 transcriptional activity is a key mechanism for tubulosine. researchgate.netnih.gov In-silico studies have also suggested that this compound may interact with the androgen receptor, presenting another potential target for further investigation. researchgate.net

Preclinical Pharmacological Investigations of Alangicine

In Vitro Cellular Models for Activity Assessment

In vitro cellular models are fundamental tools for the preliminary assessment of a compound's pharmacological activity. These models allow for the investigation of cellular and molecular mechanisms in a controlled environment. For Alangicine, while its parent plant has been a subject of such studies, specific data for the purified compound remains largely unreported in the available literature.

Anti-cancer and Antiproliferative Potency in Cancer Cell Lines

The potential of natural compounds to combat cancer is a significant area of research. Studies on extracts from Alangium species have shown cytotoxic and anti-proliferative effects against various cancer cell lines. researchgate.net However, the specific contribution of this compound to these activities has not been detailed.

Assessment of Cellular Viability and Proliferation Kinetics

The initial step in evaluating anti-cancer potential involves assessing a compound's effect on the viability and growth of cancer cells. Assays such as MTT, XTT, or Alamar Blue are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). biomedpharmajournal.orgsigmaaldrich.com

While extracts from Alangium salvifolium have been shown to inhibit cancer cell proliferation, specific IC50 values and detailed proliferation kinetics for isolated this compound are not available in the reviewed scientific literature. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism for many anti-cancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing. nih.govetsu.edu These effects are often investigated using techniques like flow cytometry. researchgate.netnih.gov

Studies have reported that silver nanoparticles synthesized using Alangium salvifolium extract can induce apoptosis and cell cycle arrest in lung cancer cells. researchgate.net Furthermore, other alkaloids isolated from the Alangium genus have been shown to be apoptosis inducers. nih.gov However, research that specifically demonstrates this compound's ability to induce apoptosis or modulate the cell cycle in cancer cells could not be located.

Effects on Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.orgnih.gov In vitro assays, such as the scratch wound assay or the transwell invasion assay, are used to assess the potential of a compound to inhibit these processes. nih.govsartorius.com There is currently no available data from the reviewed literature that details the effects of isolated this compound on the migration and invasion of cancer cell lines.

Anti-inflammatory Effects in Cellular Systems

Chronic inflammation is linked to the development of various diseases, including cancer. mdpi.com Natural compounds are often investigated for their ability to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov

Modulation of Inflammatory Mediators and Cytokine Production

Anti-inflammatory activity is frequently assessed by measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govplos.orgnih.gov The transcription factor NF-κB is a critical regulator of these inflammatory molecules and is a common target for anti-inflammatory drugs. scbt.comfrontiersin.org

While some compounds isolated from Alangium chinense have demonstrated potent anti-inflammatory activity by inhibiting these mediators, specific studies detailing the effect of this compound on cytokine production and inflammatory signaling pathways are absent from the currently available literature. nih.gov

Enzyme Inhibition Profiles (e.g., Cyclooxygenases, Lipoxygenases)

Research into the enzyme-inhibiting capabilities of extracts containing this compound has revealed potential anti-inflammatory mechanisms. An ethanolic extract of the leaves of Alangium salviifolium, which contains this compound among other phytochemicals, demonstrated the ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. humanjournals.com These enzymes are critical mediators in the inflammatory pathway. The inhibition of COX and LOX suggests that this compound may contribute to the anti-inflammatory properties observed in the plant extracts. bspublications.netnih.govnih.gov

Antimicrobial Activity against Pathogenic Microorganisms

Extracts of Alangium salviifolium, known to contain this compound, have demonstrated significant antimicrobial properties against a variety of pathogenic microorganisms. semanticscholar.orgbioline.org.brtaylorandfrancis.comrjptonline.orgimpactfactor.orgijcmas.com

Antibacterial Spectrum and Efficacy in In Vitro Assays

The antibacterial potential of Alangium salviifolium extracts has been consistently reported. semanticscholar.orgbioline.org.brtaylorandfrancis.comrjptonline.orgimpactfactor.org Methanolic and chloroform (B151607) extracts from the plant have shown a broad spectrum of activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. jetir.org Specific studies have highlighted the efficacy of these extracts against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, Escherichia coli, and various species of Salmonella and Shigella. semanticscholar.orgjetir.org The observed antibacterial effects are often attributed to the presence of alkaloids like this compound, along with other phytochemicals such as flavonoids and phenols. jetir.orgscholarsresearchlibrary.com

Notably, the antibacterial spectrum covers a wide range of microorganisms, indicating the potential for broad-spectrum applications. wikipedia.org The effectiveness of these extracts suggests that compounds like this compound could be valuable in the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance. researchgate.netnih.gov

Bacterial StrainPlant ExtractObserved Effect
Staphylococcus aureusMethanol (B129727) and Chloroform extractsSignificant Inhibition jetir.org
Bacillus subtilisMethanol and Chloroform extractsSignificant Inhibition semanticscholar.orgjetir.org
Proteus vulgarisMethanol and Chloroform extractsSignificant Inhibition impactfactor.orgjetir.org
Escherichia coliMethanol and Chloroform extractsSignificant Inhibition semanticscholar.orgimpactfactor.orgjetir.org
Salmonella typhiAqueous and Methanol extractsInhibition Observed semanticscholar.org
Shigella dysenteriaeAqueous and Methanol extractsInhibition Observed semanticscholar.org
Antifungal Efficacy in Mycelial Growth Inhibition Assays

In addition to its antibacterial properties, extracts of Alangium salviifolium containing this compound have also shown promise as antifungal agents. rjptonline.orgimpactfactor.org Various extracts have been tested against a range of pathogenic fungi, demonstrating significant inhibition of mycelial growth. rjptonline.orgresearchgate.netbiotech-asia.org

Studies have shown the efficacy of these extracts against fungi such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Penicillium species. jetir.orgbiotech-asia.org The leaf extract, in particular, has been noted for its effectiveness in inhibiting the mycelial growth of test fungi. researchgate.netresearchgate.net For instance, methanolic extracts have demonstrated the strongest inhibitory effects against Aspergillus flavus. biotech-asia.org The mechanism of this antifungal action is thought to involve the disruption of fungal cell structures and metabolic processes, a characteristic attributed to the complex mixture of phytochemicals present, including this compound. nih.govcropj.commdpi.com

Fungal StrainPlant ExtractObserved Effect
Aspergillus flavusMethanol extractStrongest Inhibition biotech-asia.org
Aspergillus nigerEthanolic extractInhibition Observed researchgate.netjetir.org
Fusarium oxysporumEthanolic extractInhibition Observed jetir.orgresearchgate.net
Penicillium sp.Ethanolic extractInhibition Observed jetir.org
Alternaria brassicaeAqueous extractMycelial Growth Inhibition rjptonline.org
Alternaria brassicicolaAqueous extractMycelial Growth Inhibition rjptonline.org

Antioxidant Capacity and Free Radical Scavenging Assays

The antioxidant potential of extracts from Alangium salviifolium has been a significant area of investigation, with studies consistently demonstrating their capacity to scavenge free radicals. rjptonline.orgresearchgate.netresearchgate.net These antioxidant properties are attributed to the rich phytochemical profile of the plant, which includes phenolic compounds, flavonoids, and alkaloids like this compound. researchgate.netresearchgate.net

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been employed to quantify this activity. researchgate.nettubitak.gov.trbiotech-asia.org Methanolic and ethanolic extracts of various plant parts, including the roots and fruits, have shown significant antioxidant and free radical scavenging capabilities. rjptonline.orgresearchgate.netresearchgate.net For example, a chloroform extract of the flowers exhibited an IC50 value of 182.31 ± 0.31 µg/ml in a DPPH assay. researchgate.net The ability of these extracts to neutralize reactive oxygen species (ROS) suggests a protective role against oxidative stress, which is implicated in numerous chronic diseases. researchgate.nettubitak.gov.tr

Neurobiological Interactions and Receptor Binding Studies in Cellular Models

While direct receptor binding studies on isolated this compound are not extensively detailed, research on extracts of Alangium salviifolium provides insights into its potential neurobiological interactions. The presence of various alkaloids, including this compound, suggests possible interactions with neurotransmitter systems. researchgate.netresearchgate.net

Other Preclinical Biological Activities

Beyond the aforementioned activities, preclinical studies have pointed to a wide array of other potential therapeutic benefits of Alangium salviifolium extracts, where this compound is a key constituent.

Antidiabetic: Numerous studies have highlighted the antidiabetic and hypoglycemic effects of various extracts of the plant. semanticscholar.orgrjptonline.orgresearchgate.netresearchgate.netcrimsonpublishers.com These extracts have been shown to significantly reduce blood glucose levels in animal models of diabetes, with effects comparable to standard antidiabetic drugs like glibenclamide. semanticscholar.orgresearchgate.net

Hepatoprotective: The hepatoprotective activity of methanolic and aqueous extracts has been demonstrated in models of liver injury. semanticscholar.orgrjptonline.org These extracts were found to protect liver cells, as indicated by the reduction in elevated liver enzymes and prevention of lipid peroxidation. semanticscholar.orgjetir.org

Anti-ulcer: Ethanolic extracts of the leaves have shown significant anti-ulcer activity in animal models. ijpjournal.comscribd.comresearchgate.net

Anthelmintic: Extracts of the plant have exhibited significant anthelmintic (anti-worm) activity against earthworms, suggesting potential for treating parasitic infections. rjptonline.orgrjptonline.orgijcmas.comscholarsresearchlibrary.comijpjournal.com

Anti-cholinesterase: Extracts from the roots of Alangium salviifolium have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.netresearchgate.netgsconlinepress.comacademicjournals.org

HIV-1 Protease Inhibition: While specific studies on this compound are limited, the diverse biological activities of the plant's extracts suggest that further investigation into its antiviral properties, including HIV-1 protease inhibition, may be warranted.

In Vivo Animal Models for Efficacy Studies (Excluding Dosage Information)

In vivo efficacy studies are a critical step in preclinical research, providing insights into the potential therapeutic effects of a compound within a complex, living biological system. frontiersin.org These studies, typically conducted in animal models, are essential for evaluating how a substance behaves in a whole organism, accounting for metabolic processes and systemic interactions that cannot be replicated in vitro. eurekaselect.comresearchgate.net While research specifically isolating the in vivo effects of this compound is limited, numerous studies have investigated the pharmacological activities of extracts from Alangium salviifolium, the plant in which this compound is a known constituent. semanticscholar.orgresearchgate.netrjptonline.org These studies utilize various animal models to explore the plant's potential efficacy across several disease states, providing an indirect but valuable indication of the therapeutic areas where this compound and related compounds may be active.

Cancer Xenograft and Orthotopic Models

Cancer xenograft models, which involve transplanting human tumor cells into immunodeficient animals like mice, are a cornerstone of preclinical oncology research. innovareacademics.ininnovareacademics.in These models are broadly categorized into subcutaneous models, where tumor cells are implanted under the skin, and orthotopic models, where cells are implanted into the corresponding organ from which the cancer originated. Orthotopic models are considered more clinically relevant as they allow the tumor to grow in its natural microenvironment, which can influence tumor progression, metastasis, and response to therapy. innovareacademics.in

Investigations into the anticancer potential of compounds from Alangium salviifolium have primarily used ascitic tumor models in mice, which are a type of xenograft.

Research Findings from Alangium salviifolium Extracts:

Ehrlich Ascites Carcinoma (EAC) Model: This model is a transplantable tumor model frequently used to screen for antitumor effects. scialert.net Studies using crude, chloroform, and ethanolic extracts of Alangium salviifolium flowers and leaves have been evaluated in EAC-bearing Swiss albino mice. innovareacademics.ininnovareacademics.inscialert.netsci-hub.se Following administration of the extracts, researchers observed a significant reduction in tumor volume and tumor weight. semanticscholar.orginnovareacademics.inscialert.net Furthermore, the treatment was associated with an increased lifespan of the tumor-bearing mice. scialert.netsci-hub.se Hematological and biochemical parameters that were altered by the presence of the tumor were also reported to be significantly restored toward normal levels after treatment with the leaf extract. innovareacademics.ininnovareacademics.in The anticancer potential observed in these studies has been attributed to the presence of phenols and flavonoids within the extracts. innovareacademics.ininnovareacademics.in

Dalton's Ascitic Lymphoma (DAL) Model: The antitumor activity of a methanolic extract from Alangium salviifolium was also tested against Dalton's ascitic lymphoma, another murine tumor model. Oral administration of the extract was found to significantly decrease tumor volume, weight, and the count of viable tumor cells. semanticscholar.org

Table 1: In Vivo Cancer Models Used to Evaluate Alangium salviifolium Extracts

Animal Model Extract Source Key Findings Citations
Ehrlich Ascites Carcinoma (EAC) in mice Flower (Crude & Chloroform) Significant reduction in tumor growth; Increased lifespan. semanticscholar.orgscialert.netsci-hub.se
Ehrlich Ascites Carcinoma (EAC) in mice Leaf (Ethanolic) Significant decrease in tumor volume and weight; Restoration of hematological and biochemical parameters. innovareacademics.ininnovareacademics.in
Dalton's Ascitic Lymphoma in mice Plant (Methanolic) Significant decrease in tumor volume, weight, and viable cell count. semanticscholar.org

Inflammation and Arthritis Models in Rodents

Rodent models are instrumental in studying the pathophysiology of inflammation and arthritis and for screening potential anti-inflammatory and anti-arthritic agents. Commonly used models include the carrageenan-induced paw edema model for acute inflammation and the Freund's adjuvant-induced arthritis model for chronic inflammation that mimics aspects of rheumatoid arthritis. psu.eduijrpb.com

Various extracts of Alangium salviifolium have demonstrated significant activity in these preclinical models.

Research Findings from Alangium salviifolium Extracts:

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute anti-inflammatory activity. The injection of carrageenan, an irritant, into the rat's paw induces a quantifiable inflammatory edema. Methanolic extracts of Alangium salviifolium roots were shown to produce a significant, dose-dependent inhibition of paw edema in this model. psu.edu Studies on the flower extract also confirmed a significant percentage of inhibition of paw edema. semanticscholar.org This activity is often attributed to the presence of phytochemicals like flavonoids and alkaloids. innspub.net

Freund's Adjuvant-Induced Arthritis: This model is used to induce a chronic, systemic inflammatory condition in rats that shares immunological and pathological features with human rheumatoid arthritis. Various extracts (petroleum ether, ethyl acetate, chloroform, methanolic, and aqueous) from the stem bark of Alangium salviifolium have exhibited significant anti-arthritic activity in this model. psu.edurasayanjournal.co.in The anti-arthritic action is thought to be mediated by the inhibition of prostaglandins (B1171923) and/or cytokines. ijrpb.com Phytochemical analysis suggests that constituents like steroids, flavonoids, and polyphenols may be responsible for the observed anti-inflammatory effects. psu.eduijrpb.comrasayanjournal.co.in

Table 2: In Vivo Inflammation and Arthritis Models Used to Evaluate Alangium salviifolium Extracts

Animal Model Extract Source/Fraction Key Findings Citations
Carrageenan-Induced Paw Edema in rats Root (Methanolic) Significant dose-dependent inhibition of paw edema. psu.edu
Carrageenan-Induced Paw Edema in rats Flower Significant inhibition of paw edema. semanticscholar.org
Freund's Adjuvant-Induced Arthritis in rats Stem Bark (Various extracts) All extracts exhibited significant anti-arthritic activity. psu.edurasayanjournal.co.in
Freund's Adjuvant-Induced Arthritis in rats Leaf (Flavonoid fractions) Decreased inflammation of joints; attributed to polyphenol and flavonoid content. ijrpb.com

Animal Models for Other Preclinical Disease States (e.g., Diabetes, Liver Injury, Ulcer, Pain)

The therapeutic potential of Alangium salviifolium extracts has been explored in a variety of other disease models, reflecting the plant's diverse uses in traditional medicine. rjptonline.orgjetir.org

Research Findings from Alangium salviifolium Extracts:

Diabetes Models: The antidiabetic activity of the plant's extracts has been assessed in chemically-induced diabetic models. In alloxan-induced diabetic rats, the methanol extract of the fruits demonstrated a significant reduction in blood glucose levels. rjptonline.org Similarly, leaf and bark extracts showed hypoglycemic effects in streptozotocin-induced diabetic rats. nih.gov

Liver Injury Models: To study hepatoprotective effects, carbon tetrachloride (CCl4)-induced liver injury in rats is a widely used model. CCl4 administration causes significant liver damage, measurable by elevated serum levels of enzymes like SGOT and SGPT. semanticscholar.orgrjptonline.org Methanol and aqueous extracts of Alangium salviifolium leaves and bark provided significant protection in this model, indicated by the reduction in these elevated enzyme levels and prevention of lipid peroxidation in the liver tissue. semanticscholar.orgrjptonline.orgresearchgate.net

Ulcer Models: The anti-ulcer potential has been investigated using models such as ethanol-induced gastric lesions and pyloric ligation in rats. semanticscholar.orgjetir.org Ethanolic and chloroform extracts of the leaves showed a significant protective effect against ulcer formation in a dose-dependent manner. semanticscholar.org

Pain (Analgesic) Models: The antinociceptive (pain-relieving) properties of Alangium salviifolium flower and root extracts have been demonstrated in several rodent models. These include the acetic acid-induced writhing test, where the extract reduces the number of abdominal constrictions, as well as the tail immersion and formalin-induced licking tests. rjptonline.orginnspub.netrjptonline.org The analgesic activity is often linked to the presence of alkaloids and flavonoids in the extracts. rjptonline.orgrjptonline.org

Table 3: Other In Vivo Models Used to Evaluate Alangium salviifolium Extracts

Disease State Animal Model Extract Source Key Findings Citations
Diabetes Alloxan-induced diabetic rats Fruit (Methanol) Significant reduction in blood glucose levels. rjptonline.org
Diabetes Streptozotocin-induced diabetic rats Leaf & Bark (Ethanol) Significant hypoglycemic activity. nih.gov
Liver Injury CCl4-induced hepatotoxicity in rats Leaf & Bark (Methanol, Aqueous) Significant reduction in elevated liver enzymes (SGOT, SGPT); prevention of lipid peroxidation. semanticscholar.orgrjptonline.orgresearchgate.net
Ulcer Ethanol-induced gastric lesions in rats Leaf (Ethanolic) Significant anti-ulcer effect. semanticscholar.org
Ulcer Pyloric ligation model in rats Leaf (Chloroform) Dose-dependent protective activity against ulceration. semanticscholar.org
Pain Acetic acid-induced writhing test in mice Flower (Methanol) Prominent antinociceptive activity. rjptonline.orgrjptonline.org
Pain Acetic acid-induced writhing test in mice Leaf & Flower (Ethanolic) Significant inhibition of writhing. innspub.net

Methodological Considerations for Preclinical In Vivo Experimental Design

The quality and reliability of preclinical in vivo studies are paramount for their successful translation to clinical trials. nih.gov A robust experimental design is necessary to ensure that the results are valid, reproducible, and can genuinely inform the potential of a therapeutic agent like this compound. researchgate.net

Key methodological considerations include:

Hypothesis and Study Objective: Every experiment should begin with a clear and testable hypothesis. nih.gov The study can be either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). Confirmatory studies, which are designed to rigorously test a specific hypothesis, require more stringent design controls. nih.gov

Selection of Animal Model: The chosen animal model must be relevant to the human disease being studied. researchgate.net For cancer research, this involves choosing between subcutaneous models, which are simpler to monitor, and orthotopic models, which offer a more relevant tumor microenvironment and metastatic potential. innovareacademics.in For other conditions like arthritis or diabetes, specific, well-characterized induction methods (e.g., collagen-induced arthritis, streptozotocin (B1681764) for diabetes) should be used to ensure consistency. ijrpb.comnih.gov

Experimental Unit and Sample Size: The experimental unit is the smallest independent unit to which a treatment is applied (usually the individual animal). The sample size must be sufficient to detect a statistically significant effect if one exists, without being unnecessarily large. Power calculations should be performed during the design phase to determine the appropriate number of animals per group. nih.gov

Outcome Measures: Endpoints or outcome measures must be objective, relevant to the hypothesis, and precisely measured. nih.gov For tumor studies, this could be tumor volume or survival time. innovareacademics.in For arthritis, it might be paw volume or a clinical arthritis score. rasayanjournal.co.in For diabetes, blood glucose levels are a primary endpoint. nih.gov

Minimizing Bias: Several strategies are essential to reduce experimental bias. Randomization ensures that each animal has an equal chance of being assigned to any treatment group, preventing selection bias. Blinding, where investigators assessing the outcomes are unaware of the treatment assignments, prevents observer bias. The inclusion of appropriate control groups (e.g., vehicle control, positive control/standard drug) is fundamental for interpreting the results. nih.gov

By adhering to these principles, future in vivo studies designed to specifically evaluate the efficacy of purified this compound can generate high-quality, reliable data to support its potential progression as a therapeutic candidate. researchgate.netnih.gov

Mechanistic Insights at the Molecular and Cellular Levels

Molecular Target Identification and Validation

Initial investigations into the molecular targets of Alangicine have utilized computational and in vitro approaches to identify and validate its interactions with key cellular components. These studies provide a foundation for understanding its broader biological effects.

Protein-Ligand Interaction Studies and Binding Affinity Determinations

Computational docking studies have been instrumental in predicting the binding affinities of this compound with various protein targets. These in silico analyses provide insights into the potential molecular interactions driving its biological activity. For instance, a virtual screening of benzylisoquinoline alkaloids against the kinase domain of human vascular endothelial growth factor receptor 2 (VEGFR2) included this compound in its analysis. nih.gov Similarly, another study investigated the binding of this compound to the androgen receptor as a potential mechanism for its effects. researchgate.net

Further computational studies have explored the interaction of this compound with other significant biological targets. One such study reported a binding affinity of -7.3 kcal/mol for this compound with the hemoglobin S (HbS) genotype, suggesting a potential interaction at its hydrophobic pocket. jscimedcentral.comjscimedcentral.com Another in silico analysis determined the binding energy of this compound with xanthine (B1682287) oxidase to be -7.23 kcal/mol. researchgate.net These computational predictions offer valuable starting points for further experimental validation.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

Target Protein Predicted Binding Affinity (kcal/mol) Method
Hemoglobin S (HbS) -7.3 jscimedcentral.comjscimedcentral.com Computational Docking jscimedcentral.comjscimedcentral.com
Xanthine Oxidase -7.23 researchgate.net Computational Docking researchgate.net
Androgen Receptor Not explicitly quantified, but showed three viable interactions researchgate.net Computational Analysis researchgate.net

Enzyme Inhibition Kinetics and Characterization

The inhibitory potential of this compound against certain enzymes has been suggested through computational studies. For example, its binding to xanthine oxidase implies a potential inhibitory role. researchgate.net Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (K_m and V_max) differently. numberanalytics.comrose-hulman.edu The determination of inhibition constants like K_i and IC_50 is crucial for quantifying an inhibitor's potency. numberanalytics.comnih.gov While the specific kinetic parameters for this compound's interaction with most enzymes are yet to be fully elucidated, some research points towards its potential as a topoisomerase II inhibitor. researchgate.net Topoisomerase inhibitors interfere with the enzyme's function in managing DNA topology, which can lead to cytotoxicity. researchgate.netbspublications.net

Signaling Pathway Modulation

This compound and related compounds have been shown to influence several critical intracellular signaling pathways, which are fundamental to cellular processes like proliferation, survival, and inflammation.

Cell Cycle Regulatory Pathways and Apoptotic Signaling Cascades

The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that drive the cell through its different phases. youtube.com Disruption of this cycle can lead to cell cycle arrest. nih.gov While direct studies on this compound's effect on cell cycle progression are limited, research on structurally related alkaloids from Alangium species provides some insights. For instance, the alkaloid 8-hydroxytubulosine, which shares a tetrahydroisoquinoline moiety with this compound, was found to induce a significant accumulation of sub-G1 cells without causing cell cycle arrest, suggesting an induction of apoptosis. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is mediated through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. mdpi.comnih.govpsu.edu Both pathways converge on the activation of a cascade of proteases called caspases. mdpi.comnih.gov Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then dismantle the cell. mdpi.comnih.govnih.gov An extract from Alangium longiflorum, a plant known to contain this compound, was shown to induce apoptosis through the activation of caspase-3/7. researchgate.net

Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)

The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. researchgate.netresearchgate.net The MAPK family includes key kinases like ERK, JNK, and p38, which are involved in transducing extracellular signals to elicit cellular responses. ub.edunews-medical.net

Studies on compounds structurally related to this compound and extracts from Alangium species suggest a modulatory effect on these inflammatory pathways. For example, the natural polyphenol kaempferol (B1673270) has been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and p38 MAPK. researchgate.net Similarly, alantolactone (B1664491) has been reported to downregulate the expression of proinflammatory factors by suppressing the NF-κB and MAPK signaling pathways. nih.gov An extract from Alangium longiflorum was found to induce apoptosis without activating NF-κB. researchgate.net Furthermore, lovastatin (B1675250) has been shown to sensitize glioblastoma cells to TRAIL-induced apoptosis by inhibiting the NF-κB pathway and modulating the MAPK pathway. plos.org

Angiogenesis Modulation Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in development and disease, including cancer. nih.govresearchgate.net Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key players in this process, activating downstream signaling cascades like the PI3K-Akt and MAPK pathways to promote cell proliferation, migration, and survival. nih.govresearchgate.net

The potential for this compound to modulate angiogenesis has been explored through computational studies. As mentioned, this compound was included in a virtual screening of benzylisoquinoline alkaloids targeting the VEGFR2 kinase domain, a critical component of the VEGF signaling pathway. nih.gov Inhibition of VEGF signaling can halt cell growth and trigger apoptosis. nih.govresearchgate.net While direct experimental evidence on this compound's effect on angiogenesis is still emerging, these initial in silico findings provide a basis for future investigation into its anti-angiogenic potential.

Cellular Effects Beyond Proliferation and Apoptosis (e.g., Differentiation, Autophagy, Senescence)

While research on the specific molecular and cellular effects of the chemical compound this compound is still in its nascent stages, preliminary studies on extracts from plants of the Alangium genus, where this compound is found, provide some initial insights into its potential biological activities. These extracts contain a variety of alkaloids, including this compound, and their observed effects on cancer cells suggest that their mechanisms of action may extend to cellular processes such as differentiation, autophagy, and senescence.

It is important to note that the majority of the current research has been conducted on crude plant extracts or other related alkaloids from the Alangium species, and not on the isolated compound this compound itself. Therefore, the following sections outline the broader findings related to Alangium extracts and their potential implications for this compound's role in these cellular processes.

Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is crucial in normal development and tissue maintenance. In the context of cancer, inducing differentiation in tumor cells is a therapeutic strategy to halt their proliferation and promote a more mature, less aggressive phenotype.

Currently, there is no direct scientific evidence detailing the effects of this compound on cellular differentiation. However, the known anticancer properties of Alangium extracts suggest a potential, yet unproven, role in influencing differentiation pathways. The cytotoxic effects observed in various cancer cell lines due to Alangium extracts could, in part, be linked to the induction of differentiation, although this remains a hypothesis requiring further investigation.

Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in some contexts and promoting cancer cell survival in others.

Specific studies on the direct impact of this compound on autophagy are not currently available. However, the anti-inflammatory and antioxidant activities reported for Alangium extracts, which contain this compound, suggest a possible interaction with cellular stress response pathways, which are often intertwined with autophagy. For instance, compounds that induce oxidative stress can trigger autophagy as a protective mechanism. The anticancer activity of Alangium extracts, which has been documented, may also involve the modulation of autophagy, either by inducing autophagic cell death or by inhibiting pro-survival autophagy in cancer cells. Further research is needed to elucidate any direct role of this compound in the complex regulation of autophagy.

Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogene activation. It is considered a potent tumor suppressor mechanism.

As with differentiation and autophagy, there is a lack of direct research on the effects of this compound on cellular senescence. The reported cytotoxic and antiproliferative effects of Alangium extracts on cancer cells could potentially be mediated through the induction of senescence. Some natural compounds have been shown to induce a senescent phenotype in cancer cells, thereby halting their growth. The presence of this compound in extracts that exhibit anticancer activity makes it a candidate for investigation in this area.

Table of Research Findings on Alangium Extracts and Related Alkaloids

Compound/Extract Cell Line(s) Observed Effects Potential Implication for this compound Citation
Alangium longiflorum leaf extractA549 (lung cancer)Induces apoptosisMay contribute to cell death pathways that could be linked to autophagy or senescence. nih.gov
Alangium salvifolium flower extractEhrlich Ascites CarcinomaAnticancer activity, restoration of hematological parametersSuggests systemic effects that could involve modulation of cellular stress responses. scialert.net
8-Hydroxytubulosine (from A. longiflorum)Various tumor cell linesBroad-spectrum inhibitory activity, induces apoptosisAs a related alkaloid, its mechanism might share pathways with this compound. nih.govacs.org
Alangium salvifolium leaf extractEhrlich Ascites CarcinomaDose-dependent anticancer activityHighlights the potential for components like this compound to influence cell fate decisions. rjptonline.orginnovareacademics.in
Chloroform (B151607) extract of A. salvifolium flowersNot specifiedAntioxidant and anticancer activitiesAntioxidant properties can influence cellular states like senescence and autophagy. innovareacademics.in

Preclinical Pharmacokinetic and Adme Studies of Alangicine

Absorption Profiles in Preclinical Animal Models

Distribution to Tissues and Organs in Preclinical Animal Systems

Information on the specific distribution of isolated Alangicine to various tissues and organs in preclinical animal systems is not quantitatively detailed in the reviewed sources. Preclinical ADME studies typically employ methods like quantitative whole-body autoradiography (QWBA) or tissue dissection to determine drug accumulation in different organs over time bioivt.com. While general statements might allude to "manageable distribution" for the natural metabolites of Alangium salvifolium, precise data on this compound's tissue-to-plasma ratios or accumulation in specific organs are not provided nih.gov.

Excretion Routes and Clearance Rates in Preclinical Animal Studies

Quantitative data on the excretion routes (e.g., renal, biliary, fecal) and clearance rates for isolated this compound in preclinical animal studies are not explicitly reported. Excretion studies typically involve analyzing radiolabeled compounds in urine, feces, expired air, and carcass to characterize the drug's elimination path and rate fda.govbioivt.comwuxiapptec.commsdmanuals.comyoutube.comnih.govnih.gov. While Alangium salvifolium metabolites are generally indicated to have "proper clearance," specific clearance rates (e.g., plasma clearance, renal clearance) and the primary routes of excretion for this compound as an isolated compound are not detailed in the available scientific literature nih.gov.

Preclinical Bioavailability Assessment

Direct and quantitative preclinical bioavailability assessment data for isolated this compound are not found in the current search results. Bioavailability, often expressed as the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter nih.govresearchgate.netmdpi.comaenova-group.compharmainformatic.com. While in silico tools can be used to predict bioavailability, and general statements about the good absorption potential of Alangium salvifolium extracts exist, specific absolute or relative bioavailability values for this compound in preclinical animal models are not provided bioivt.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.commsdmanuals.compharmainformatic.com.

Analytical Research Methodologies for Alangicine and Its Metabolites

Advanced Chromatographic Techniques for Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are fundamental for the quantification and identification of alangicine and its related compounds. HPLC has been utilized for the secondary identification and purity determination of isolated compounds, such as AS-01, an alkaloid from Alangium salvifolium, which is structurally characterized alongside this compound in various studies jopcr.comjopcr.com. Typical chromatographic parameters for such analyses include the use of a C18 column, a gradient elution system, and detection at a wavelength of 242 nm jopcr.comjopcr.com. Retention times and peak areas are then compared against standards for quantitative assessment jopcr.comjopcr.com.

For more comprehensive metabolite profiling and quantification, LC-MS/MS is extensively employed. This technique allows for untargeted metabolomic analysis, where this compound has been detected among various metabolites biorxiv.orgnih.gov. LC/MS analyses for metabolite profiling of Alangium salviifolium bark have been performed using both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with multiple orthogonal columns researchgate.netresearchgate.netnih.govnih.gov. Samples are typically analyzed in both positive and negative ionization modes using sources like the Agilent Jet Stream (AJS) researchgate.netresearchgate.netnih.govnih.gov. LC-MS is particularly advantageous for determining the presence, amount, and structural information of plant metabolites within complex herbal mixtures researchgate.net.

Spectroscopic Methods for Detection and Structural Analysis in Research Samples (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are indispensable for the detection and detailed structural analysis of this compound and its derivatives in research samples. Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-NMR and ¹³C-NMR), and mass spectrometry are routinely used for the characterization and structural elucidation of isolated alkaloids from Alangium salvifolium jopcr.comjopcr.comtpcj.orgnih.gov.

For instance, FTIR spectra of isolated compounds like AS-01, an alkaloid from Alangium salvifolium, reveal characteristic absorption bands, such as O-H stretches at 3412.25 cm⁻¹, C=C stretches at 1651.55 cm⁻¹, and C-H stretches at 2923.41 cm⁻¹, which are typical of functional groups found in alkaloids and other bioactive plant molecules jopcr.comjopcr.com. ¹H-NMR spectra provide signals for methyl (CH₃), methoxy (B1213986) (OCH₃) groups, and aromatic protons, confirming the alkaloidal nature of the structures jopcr.com. Mass spectrometry is crucial for determining the molecular weight and establishing the molecular formula; for example, AS-01 was found to have a molecular weight of 528 and a molecular formula of C₂₇H₂₉O₁₀N based on its mass spectrum jopcr.comjopcr.com. ¹³C-NMR data, particularly for the tetrahydroisoquinoline moiety, helps in confirming the substituent patterns, such as hydroxyl and methoxy groups, consistent with structures like this compound nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy is often integrated with chromatographic techniques, with detection at 242 nm being a common parameter for this compound and related compounds in HPLC analysis jopcr.comjopcr.com. While direct fluorescence properties of isolated this compound are not extensively detailed, studies on Alangium salvifolium leaves have explored their fluorescence characteristics researchgate.netijrap.net. Fluorescence-based assays are broadly applied in cell-based studies for various biological assessments, including cell death and mitochondrial membrane disruption, which could be relevant for in vitro studies involving this compound nih.govnih.gov.

Sample Preparation Strategies for Biological Matrices in Preclinical Research

Effective sample preparation is a critical step in the analysis of this compound and its metabolites from complex biological matrices encountered in preclinical research. The primary goals of sample preparation are to isolate the analytes of interest from interfering compounds, dissolve them in a suitable solvent, and pre-concentrate them to a detectable level slideshare.net.

Common extraction methods for drugs and metabolites from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique is widely used, and its extracts can often be analyzed directly by techniques like MALDI without compatibility issues with the extraction solvents mdpi.comgerstelus.comthermofisher.com.

Solid-Phase Extraction (SPE): SPE is generally preferred over LLE due to its ease of automation and its ability to produce cleaner samples by minimizing matrix interferences such as proteins, salts, and phospholipids (B1166683) gerstelus.comthermofisher.com.

Protein Precipitation (PPT): For biological samples with high protein concentrations, such as blood, protein precipitation is an essential preliminary step to remove interfering proteins gerstelus.comthermofisher.com.

For the initial extraction of this compound from its natural sources, such as Alangium salvifolium, methods like Soxhlet extraction using various solvents (e.g., benzene, ethyl acetate, ethanol) are employed researchgate.netispub.comispub.com. Furthermore, specific strategies like freeze-drying and the use of acidified methanol (B129727) (e.g., methanol acidified with 1% hydrochloric acid) have been noted for optimizing the preservation and extraction of compounds like flavonoids, which co-exist with alkaloids in plant extracts researchgate.net. The automation of these sample preparation procedures can significantly enhance efficiency, accuracy, and throughput in drug analysis gerstelus.com.

Development and Validation of Bioanalytical Assays for In Vitro and In Vivo Studies

The development and validation of bioanalytical assays are paramount to ensure the reliability and reproducibility of quantitative measurements of this compound and its metabolites in biological matrices (e.g., blood, plasma, serum, urine) for pharmacokinetic (PK) and toxicokinetic (TK) studies asianpharmtech.comprogress-lifesciences.nlich.orgeuropa.eufda.gov. These assays are crucial for regulatory decisions regarding the safety and efficacy of drug products progress-lifesciences.nlich.org.

Key Validation Parameters: Bioanalytical method validation involves demonstrating that the method is suitable for its intended purpose. Key parameters that must be established and evaluated include:

Accuracy: The closeness of measured values to the true values asianpharmtech.comfda.gov.

Precision: The reproducibility of the measurements asianpharmtech.comfda.gov.

Selectivity/Specificity: The ability of the method to differentiate and measure the analyte in the presence of other components in the sample matrix asianpharmtech.comich.orgfda.gov.

Sensitivity: The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ) asianpharmtech.comfda.gov.

Linearity and Range: The relationship between the analyte concentration and the instrument response over a defined range asianpharmtech.comfda.gov.

Recovery: The efficiency of the extraction process ich.orgfda.gov.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions asianpharmtech.comich.orgfda.gov.

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and study sample analysis provides harmonized guidance for these procedures, which became effective in January 2023 progress-lifesciences.nlich.orgeuropa.eu. Method development precedes validation and involves optimizing procedures for extraction and detection, including the characterization of reference standards, critical reagents, calibration curves, and quality control (QC) samples ich.orgfda.gov.

In Vitro and In Vivo Assay Development:

In Vitro Assays: These assays are crucial for understanding the cellular-level responses to a compound before moving to in vivo models. They offer quantifiable, reproducible, and robust data, making them suitable for validation nih.govpharmaron.combioagilytix.com. Cell-based assays, in particular, can characterize the activity and safety of a potential drug, identify neutralizing antibodies, and provide information on off-target effects and effective dose ranges bioagilytix.com. Primary cell cultures, derived directly from organ tissue, are often preferred as they closely mimic the in vivo phenotype, providing physiologically relevant data for preclinical and investigative research conceptlifesciences.com.

In Vivo Assays: While in vivo potency is often an early-stage parameter, in vitro assays are increasingly preferred for later-stage clinical and commercial lot release due to their inherent reproducibility and validation capabilities pharmaron.com. Preclinical in vivo studies, however, guide the development of in vitro assays by providing context on safety and efficacy in animal models pharmaron.combioagilytix.com.

The integration of these advanced analytical and bioanalytical methodologies ensures a rigorous and comprehensive approach to the research and development of this compound and its metabolites.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Preclinical Biological Activities and Therapeutic Applications

The plant Alangium salvifolium, from which Alangicine is isolated, has demonstrated a wide array of preclinical pharmacological activities, suggesting a rich source of bioactive compounds. These activities include anthelmintic, antidiabetic, anti-inflammatory, antidiuretic, antiarthritic, antiepileptic, antimicrobial, cardioprotective, anticancer, purgative, anti-ulcer, analgesic, hepatoprotective, anticonvulsant, antispasmodic, antihypertensive, muscle relaxant, wound healing, and antioxidant properties rjptonline.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netcrimsonpublishers.comsemanticscholar.orgresearchgate.net. Specifically, this compound has been noted for its antifungal activity siddhacouncil.com.

Future research should focus on isolating this compound and rigorously testing its individual contribution to these observed activities, as well as exploring entirely novel biological activities. This involves targeted screening against various disease models, such as neurodegenerative disorders, autoimmune diseases, and neglected tropical diseases, to identify new therapeutic applications. The vast scope for exploring unidentified active constituents within Alangium salvifolium underscores the potential for discovering additional preclinical applications for this compound researchgate.netresearchgate.net.

Design and Discovery of New this compound Analogs with Enhanced Preclinical Efficacy

The development of synthetic analogs of natural products like this compound is a crucial step in optimizing their therapeutic profiles. This involves medicinal chemistry efforts aimed at enhancing potency, improving selectivity, modulating pharmacokinetic properties (e.g., solubility, stability), and reducing potential off-target effects. Strategies for analog design could include structural modifications such as esterification to improve water solubility or the introduction of inherently polar functional groups to facilitate formulation as salts scribd.com.

The exploration of novel chemical moieties derived from this compound, coupled with an understanding of their structure-activity relationships, is essential. This systematic approach can lead to the discovery of compounds with superior preclinical efficacy, potentially overcoming limitations observed with the parent compound, such as bioavailability or metabolic stability researchgate.net.

Development and Application of Advanced In Vitro and In Vivo Preclinical Models (e.g., 3D Cell Culture, Organ-on-a-Chip Technologies, Patient-Derived Xenografts)

The landscape of preclinical drug development is rapidly evolving with the advent of advanced in vitro and in vivo models that offer greater physiological relevance and predictive accuracy than traditional 2D cell cultures and conventional animal models frontiersin.orgelveflow.com.

3D Cell Culture: These models cultivate cells in three-dimensional structures, mimicking in vivo conditions more closely by enhancing cell-cell and cell-matrix interactions. They are increasingly applied in cancer research, regenerative medicine, and tissue engineering elveflow.com.

Organ-on-a-Chip Technologies: Microfluidic organ-on-a-chip systems are dynamic 3D microphysiological systems that replicate organ-level functions by integrating living cells, mechanical forces, and controlled fluid flow. They can mimic human tissue microenvironments, recapitulate tissue-tissue interfaces, and allow for vascular perfusion with circulating immune cells. These models are invaluable for drug discovery, toxicity testing, and understanding disease pathophysiology frontiersin.orgelveflow.comdrugtargetreview.comnih.gov.

Patient-Derived Xenografts (PDX) and Organoids: Patient-derived organoids retain the genetic and epigenetic makeup of a patient's tissue, making them an invaluable tool for testing new drug efficacy and toxicities in a personalized medicine context frontiersin.orgelveflow.comdrugtargetreview.com. While PDX models were not explicitly detailed in the search results for this compound, they represent a highly relevant in vivo preclinical model for cancer research, which could be applied if this compound's anticancer properties are further pursued.

The adoption of these advanced models can significantly improve the quality of preclinical tests by better predicting drug efficacy and safety, thereby reducing costs, time, and failure rates in subsequent clinical trials frontiersin.orgelveflow.com.

Comprehensive Elucidation of Remaining Mechanistic Gaps in this compound Action

Despite the observed biological activities, the precise molecular mechanisms of action for this compound often remain to be fully elucidated researchgate.netresearchgate.net. Future research must prioritize closing these "mechanistic gaps" to understand how this compound exerts its effects at a cellular and molecular level, rather than merely observing what effects it produces nih.gov.

This involves detailed investigations into its targets (e.g., specific enzymes, receptors, signaling pathways), binding affinities, downstream cellular responses, and potential interactions with other biological molecules. Techniques such as proteomics, metabolomics, transcriptomics, and advanced imaging could be employed to provide a comprehensive understanding of this compound's pharmacodynamics. A thorough understanding of its mechanism is crucial for rational drug design, identifying biomarkers for efficacy, and predicting potential off-target effects.

Strategic Positioning of this compound as a Preclinical Lead for Translational Development

To position this compound as a strong preclinical lead, a strategic roadmap for translational development is essential. This involves consolidating the evidence of its therapeutic potential through rigorous preclinical studies, including dose-response relationships, efficacy in relevant disease models, and preliminary safety assessments dokumen.pubscribd.com.

The transition from a natural product "lead" to a "marketed drug" often faces challenges related to compound supply and scalability researchgate.net. Therefore, research should also explore sustainable methods for this compound production, including optimized extraction from Alangium salvifolium, biotechnological approaches (e.g., cell culture or microbial fermentation), or total organic synthesis, to ensure a consistent and sufficient supply for further development researchgate.net. Establishing a comprehensive preclinical dossier, including robust in vitro and in vivo data, will be critical for attracting investment and progressing this compound towards investigational new drug (IND) application and subsequent clinical evaluation.

Q & A

Basic: What are the essential methodological steps for establishing the structural identity and purity of Alangicine in synthetic chemistry research?

Answer:
To confirm this compound’s structural identity and purity, follow these steps:

Synthesis and Characterization : Use spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) to verify molecular structure. For novel derivatives, ensure full spectral assignments and comparison with predicted fragmentation patterns .

Purity Assessment : Employ HPLC or GC-MS with >95% purity thresholds. Document retention times and chromatographic conditions to enable reproducibility .

Data Presentation : Tabulate spectral data (e.g., δ values in NMR, m/z ratios in MS) to avoid redundancy in the text. Supplementary materials should include raw spectra for peer validation .

Basic: How can researchers formulate a focused research question when investigating this compound’s biological activity?

Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to this compound samples and validated assays (e.g., enzyme inhibition or cell viability tests).
  • Novel : Identify gaps, such as unstudied targets (e.g., kinase inhibition in cancer pathways).
  • Ethical : Address biosafety protocols for handling bioactive compounds.
  • Relevant : Align with broader goals, like addressing drug resistance mechanisms .
    Example: “Does this compound inhibit [specific kinase] in [cell line], and how does this compare to existing inhibitors?”

Advanced: How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Answer:
Contradictions may arise from assay variability or contextual factors (e.g., cell type, concentration). Mitigate this by:

Meta-Analysis : Systematically compare experimental conditions (e.g., IC50 values, incubation times) across studies. Use statistical tools to identify outliers .

Reproducibility Checks : Replicate key experiments under standardized protocols (e.g., ATP levels in kinase assays) .

Mechanistic Profiling : Employ orthogonal assays (e.g., SPR for binding affinity, CRISPR for target validation) to confirm specificity .
Document methodological discrepancies in a comparative table .

Advanced: What interdisciplinary strategies are effective for elucidating this compound’s polypharmacological effects?

Answer:
Adopt a multi-omics framework :

Proteomics : Identify target proteins via affinity pulldown coupled with LC-MS/MS.

Transcriptomics : Use RNA-seq to profile gene expression changes post-treatment.

Metabolomics : Map metabolic flux alterations (e.g., TCA cycle intermediates) via GC-TOF.
Integrate datasets using bioinformatics tools (e.g., pathway enrichment analysis) and validate findings with CRISPR-Cas9 knockout models. Ensure interdisciplinary collaboration to address technical limitations (e.g., batch effects in omics data) .

Advanced: How to design a rigorous dose-response study for this compound’s toxicity in vivo?

Answer:

Experimental Design :

  • Use ≥3 dose levels (including NOAEL and LOEL) and a control group.
  • Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) at multiple timepoints .

Statistical Power : Calculate sample size using pre-pilot data to ensure significance (α=0.05, β=0.2) .

Data Interpretation : Distinguish between on-target toxicity and off-target effects via histopathology and pharmacokinetic profiling (e.g., AUC comparisons) .

Basic: What are the best practices for ensuring reproducibility in this compound’s synthesis protocols?

Answer:

  • Detailed Methods : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) and purification steps (e.g., column chromatography gradients) .
  • Batch Records : Include raw yields, spectral purity, and stability data (e.g., degradation under light/heat) in supplementary materials .
  • Third-Party Validation : Share samples with independent labs for replication studies .

Advanced: How can researchers leverage computational modeling to predict this compound’s ADMET properties?

Answer:

In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding to cytochrome P450 enzymes.

Pharmacokinetic Modeling : Apply PBPK models to estimate bioavailability and half-life.

Toxicity Prediction : Utilize QSAR models (e.g., ProTox-II) for hepatotoxicity risk assessment.
Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.